![molecular formula C12H21N3 B13890266 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is a compound that features both an imidazole and a piperidine ring in its structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the piperidine ring is a six-membered heterocyclic structure with one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine typically involves the reaction of 2-ethylimidazole with a suitable piperidine derivative. One common method is the nucleophilic substitution reaction where 2-ethylimidazole reacts with a halogenated piperidine under basic conditions. The reaction can be carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst like palladium on carbon.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.
Substitution: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can lead to the formation of reduced imidazole derivatives.
科学研究应用
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of polymers and other advanced materials.
作用机制
The mechanism of action of 4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the piperidine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Ethylimidazole: A simpler compound with only the imidazole ring.
Piperidine: A basic six-membered ring structure without the imidazole moiety.
4-(2-{5-[2-(4-piperidinyl)ethyl]-1H-pyrrol-2-yl}ethyl)piperidine: A compound with a similar piperidine structure but different substituents.
Uniqueness
4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine is unique due to the combination of the imidazole and piperidine rings in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to simpler compounds like 2-ethylimidazole or piperidine alone. The presence of both rings also enhances its potential as a versatile building block in synthetic chemistry and drug development.
属性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC 名称 |
4-[2-(2-ethylimidazol-1-yl)ethyl]piperidine |
InChI |
InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-5-11-3-6-13-7-4-11/h8,10-11,13H,2-7,9H2,1H3 |
InChI 键 |
OZPDSSMSDZZIAY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=CN1CCC2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)
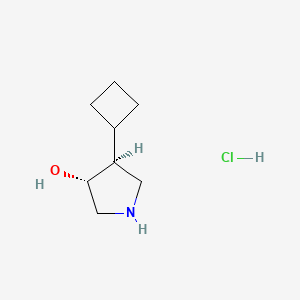

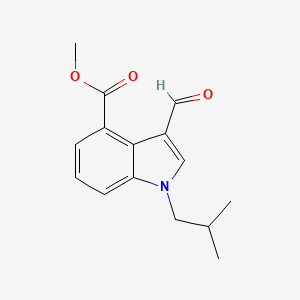
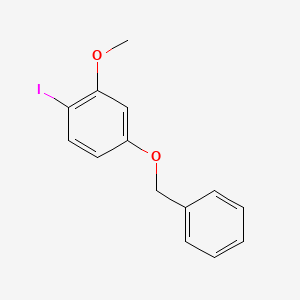

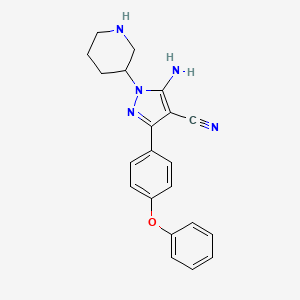
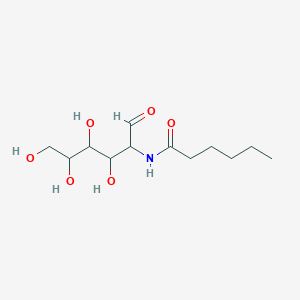
![Methyl 2-[6-(tert-butoxycarbonylamino)-4-oxo-quinazolin-3-yl]acetate](/img/structure/B13890241.png)

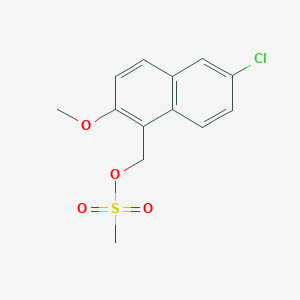

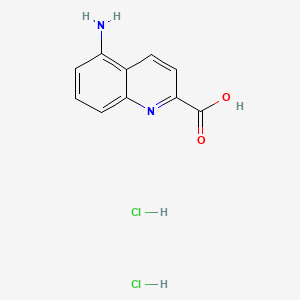
![Propan-2-yl 4-[[1-(4-cyanophenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13890280.png)
